3,3',7,7'-Tetra(phenanthren-9-yl)-5,5'-spirobi[dibenzo[b,d]silole]
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Overview
Description
3,3’,7,7’-Tetra(phenanthren-9-yl)-5,5’-spirobi[dibenzo[b,d]silole] is a complex organic compound characterized by its unique spirobi[dibenzo[b,d]silole] core structure, adorned with phenanthrene groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,7,7’-Tetra(phenanthren-9-yl)-5,5’-spirobi[dibenzo[b,d]silole] typically involves a multi-step process. One common method is the Suzuki coupling reaction, which is used to form the spirobi[dibenzo[b,d]silole] core. This reaction involves the coupling of dibenzo[b,d]silole derivatives with phenanthrene boronic acids in the presence of a palladium catalyst .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
3,3’,7,7’-Tetra(phenanthren-9-yl)-5,5’-spirobi[dibenzo[b,d]silole] undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenated compounds like bromine (Br₂) and chlorine (Cl₂), often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthrenequinone derivatives, while reduction may yield hydroxyphenanthrene derivatives .
Scientific Research Applications
3,3’,7,7’-Tetra(phenanthren-9-yl)-5,5’-spirobi[dibenzo[b,d]silole] has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism by which 3,3’,7,7’-Tetra(phenanthren-9-yl)-5,5’-spirobi[dibenzo[b,d]silole] exerts its effects is primarily related to its electronic properties. The compound interacts with molecular targets through π-π stacking interactions and other non-covalent interactions. These interactions can influence the electronic properties of the target molecules, making this compound useful in optoelectronic applications .
Comparison with Similar Compounds
Similar Compounds
Spiro[benzoanthracene–fluorene] derivatives: These compounds also contain a spiro core structure and are used in similar applications, such as OLEDs.
Dibenzo[b,d]thiophene derivatives: These compounds have similar electronic properties and are used in organic electronics.
Uniqueness
3,3’,7,7’-Tetra(phenanthren-9-yl)-5,5’-spirobi[dibenzo[b,d]silole] is unique due to its combination of phenanthrene groups and spirobi[dibenzo[b,d]silole] core, which imparts distinct electronic properties. This makes it particularly suitable for applications requiring high thermal stability and efficient charge transport .
Properties
CAS No. |
669077-93-4 |
---|---|
Molecular Formula |
C80H48Si |
Molecular Weight |
1037.3 g/mol |
IUPAC Name |
3,3',7,7'-tetra(phenanthren-9-yl)-5,5'-spirobi[benzo[b][1]benzosilole] |
InChI |
InChI=1S/C80H48Si/c1-5-21-57-49(17-1)41-73(65-29-13-9-25-61(57)65)53-33-37-69-70-38-34-54(74-42-50-18-2-6-22-58(50)62-26-10-14-30-66(62)74)46-78(70)81(77(69)45-53)79-47-55(75-43-51-19-3-7-23-59(51)63-27-11-15-31-67(63)75)35-39-71(79)72-40-36-56(48-80(72)81)76-44-52-20-4-8-24-60(52)64-28-12-16-32-68(64)76/h1-48H |
InChI Key |
QWSOALKLHDXDSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=CC5=C(C=C4)C6=C([Si]57C8=C(C=CC(=C8)C9=CC1=CC=CC=C1C1=CC=CC=C19)C1=C7C=C(C=C1)C1=CC2=CC=CC=C2C2=CC=CC=C21)C=C(C=C6)C1=CC2=CC=CC=C2C2=CC=CC=C21 |
Origin of Product |
United States |
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